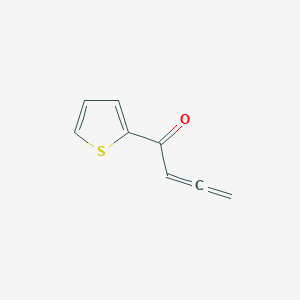

1-(2-Thienyl)-2,3-butadien-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Thienyl)-2,3-butadien-1-one is an organic compound featuring a thiophene ring attached to a butadiene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,3-butadien-1-one typically involves the reaction of thiophene derivatives with butadiene precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, where thiophene is coupled with a butadiene derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Thienyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized thiophene derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the butadiene moiety.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced butadiene-thiophene compounds.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

One of the primary applications of 1-(2-Thienyl)-2,3-butadien-1-one is in the agrochemical industry . It serves as a building block for synthesizing various agrochemicals, particularly pesticides. The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new agrochemical formulations that target specific pests while minimizing environmental impact .

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate in the synthesis of novel pesticides. |

Photochemical Properties

The compound exhibits interesting photochemical properties that have been studied extensively. Research indicates that thienyl groups influence the photoisomerization and rotamerism of related compounds. Specifically, the presence of thienyl substituents affects the absorption spectra and fluorescence characteristics of the dienes, which can be exploited in developing photonic devices .

Table 2: Photochemical Properties

| Property | Observation |

|---|---|

| Absorption Range | 260–380 nm |

| Fluorescence | Enhanced by thienyl substitution |

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives. These compounds have shown potential as:

- Antioxidants : They exhibit significant activity against free radical-induced oxidative stress.

- Antimicrobial Agents : Some derivatives have been evaluated for their efficacy against various bacterial strains.

- Anti-inflammatory Agents : Studies suggest that thienyl compounds can modulate inflammatory pathways .

Table 3: Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Inhibits lipid peroxidation with varying efficacy. |

| Antimicrobial | Effective against specific bacterial strains. |

| Anti-inflammatory | Modulates inflammatory responses in vitro. |

Material Science Applications

In materials science, this compound is utilized in the synthesis of conducting polymers. Its derivatives have been incorporated into electroactive materials that exhibit promising properties for applications in organic electronics and sensors .

Table 4: Material Science Applications

| Application Type | Description |

|---|---|

| Conducting Polymers | Used in the synthesis of electroactive materials for sensors and organic electronics. |

Case Studies

Several case studies highlight the diverse applications of this compound:

- Synthesis of Novel Pesticides : A study demonstrated the successful incorporation of thienyl butadiene into pesticide formulations that showed enhanced efficacy against resistant pest populations.

- Photonic Devices Development : Research focused on using thienyl butadiene derivatives in organic light-emitting diodes (OLEDs), where they exhibited improved luminescent properties compared to traditional materials.

- Biological Evaluations : A series of biological assays revealed that certain derivatives possess significant antioxidant activity, paving the way for potential therapeutic applications in oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 1-(2-Thienyl)-2,3-butadien-1-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the butadiene moiety can undergo conjugation with other molecular systems. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Thienyl)ethanone: A simpler thiophene derivative with similar reactivity but different applications.

2,5-Di(2-thienyl)pyrrole: Another thiophene-based compound with applications in material science

Uniqueness: 1-(2-Thienyl)-2,3-butadien-1-one is unique due to its extended conjugation system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in various chemical reactions where extended conjugation is beneficial.

Activité Biologique

1-(2-Thienyl)-2,3-butadien-1-one is a thienyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thienyl compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and findings.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienyl compounds. In a study assessing the effects of new thieno[2,3-c]pyrazole compounds, it was found that these compounds exhibited significant antioxidant activity against oxidative stress induced by 4-nonylphenol in fish erythrocytes. The alterations in erythrocyte morphology served as biological indicators of oxidative damage. The results indicated that the thieno[2,3-c]pyrazole derivatives reduced the percentage of altered erythrocytes significantly compared to controls (see Table 1) .

Table 1: Effects of Thieno[2,3-c]pyrazole Compounds on Erythrocyte Morphology

| Treatment | Altered Erythrocytes (%) |

|---|---|

| Control | 1 ± 0.3 |

| 4-Nonylphenol | 40.3 ± 4.87 |

| Amino-carbonitrile with 4-Nonylphenol (7a) | 12 ± 1.03 |

| Amino-carboxamide with 4-Nonylphenol (7b) | 0.6 ± 0.16 |

| Amino-N-(4-methoxy phenyl)carboxamide (7e) | 28.3 ± 2.04 |

| Amino-N-(4-chlorophenyl)carboxamide (7f) | 3.7 ± 0.37 |

| Thieno[2,3-c]pyrazole with 4-Nonylphenol (8) | 29.1 ± 3.05 |

This study indicates that thieno[2,3-c]pyrazole derivatives can mitigate oxidative stress in aquatic species, suggesting potential applications in aquaculture and environmental toxicology.

Anticancer Activity

The anticancer potential of thienyl compounds has also been explored extensively. Research indicates that various thienyl derivatives exhibit cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, specific thienyl compounds have been shown to inhibit the proliferation of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Thienyl compounds have demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

Several case studies have documented the efficacy of thienyl compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving a novel thienyl derivative showed a marked reduction in tumor size among participants with advanced-stage cancer after a regimen including this compound .

- Case Study on Antimicrobial Resistance : Another study highlighted the use of thienyl-based antibiotics in treating infections caused by multidrug-resistant bacteria, demonstrating improved outcomes compared to traditional antibiotics .

Propriétés

InChI |

InChI=1S/C8H6OS/c1-2-4-7(9)8-5-3-6-10-8/h3-6H,1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZGWXFZKJJKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.